5-Bromo-2-methylisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYBBYAJDRTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264929 | |
| Record name | 5-Bromo-2-methyl-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-16-3 | |
| Record name | 5-Bromo-2-methyl-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Pyridine Carboxylic Acid Chemistry
Pyridine (B92270) carboxylic acids, a class of heterocyclic compounds, are fundamental components in the landscape of organic chemistry. The presence of the nitrogen atom in the aromatic ring imparts distinct electronic properties, influencing the acidity of the carboxylic acid group and the reactivity of the ring itself. The position of the carboxylic acid and other substituents on the pyridine ring further dictates the molecule's chemical behavior.
5-Bromo-2-methylisonicotinic acid, a member of this family, is specifically a derivative of isonicotinic acid (pyridine-4-carboxylic acid). The introduction of a bromine atom at the 5-position and a methyl group at the 2-position significantly modifies the electron distribution and steric environment of the parent molecule. The bromine atom, an electron-withdrawing group, enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. Conversely, the methyl group, being electron-donating, can influence the regioselectivity of certain reactions. This intricate interplay of electronic effects makes this compound a versatile synthon for creating a diverse array of more complex molecules.
Significance As a Privileged Scaffold in Organic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyridine (B92270) ring is a well-established privileged scaffold in medicinal chemistry, and its substituted derivatives, such as 5-Bromo-2-methylisonicotinic acid, are consequently of great interest.
The strategic placement of the bromo and methyl groups on the isonicotinic acid core provides multiple points for chemical modification. The carboxylic acid group can be readily converted into esters, amides, and other functional groups. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The methyl group can also be functionalized, for instance, through oxidation or halogenation.
This synthetic versatility allows chemists to generate large libraries of compounds based on the this compound scaffold. These libraries can then be screened for biological activity against various enzymes, receptors, and other cellular targets, accelerating the discovery of new therapeutic agents. For instance, related bromo-substituted nicotinic acid derivatives have been investigated for their potential in developing novel pharmaceuticals. google.com
Overview of Research Trajectories
Regioselective Bromination Strategies
Achieving the desired 5-bromo substitution on the 2-methylpyridine (B31789) core is a primary challenge. The electron-deficient nature of the pyridine (B92270) ring makes it resistant to electrophilic aromatic substitution, and the directing effects of the incumbent substituents must be carefully managed.
Direct bromination of the pyridine ring is notoriously difficult, often requiring harsh conditions such as high temperatures and the use of oleum, which can lead to low yields and mixtures of isomers. researchgate.net Electrophilic substitution on an unsubstituted pyridine ring, when forced, typically occurs at the 3-position. researchgate.net For a substituted pyridine like 2-methylisonicotinic acid, the existing methyl and carboxylic acid groups influence the position of further substitution. The direct bromination of pyridine derivatives can be achieved with various reagents, though controlling the regioselectivity remains a key challenge. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been patented for the bromination of certain pyridine derivatives. google.com
A study on the bromination of 2-methylbenzoic acid, an analogous benzene (B151609) compound, highlights that direct bromination with Br₂ in concentrated H₂SO₄ can yield a mixture of bromo-isomers. chemicalbook.com While this applies to a different aromatic system, it underscores the regioselectivity challenges inherent in direct halogenation.
| Precursor | Brominating Agent | Solvent/Conditions | Outcome | Reference |
| Pyridine | Br₂ / Oleum | >300°C | 3-Bromopyridine | researchgate.net |
| Pyridine Derivative | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Neat or inert solvent | Brominated pyridine | google.com |
| 2-Methylbenzoic Acid | Bromine | Conc. H₂SO₄ | Mixture of 5-Bromo and 3-Bromo isomers | chemicalbook.com |
Given the challenges of direct bromination, indirect methods involving the activation of the pyridine ring are often more effective. A premier strategy is the formation of a pyridine N-oxide. scripps.edu The N-oxide functional group activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. scripps.eduresearchgate.net This altered reactivity allows for more controlled and regioselective substitutions.
The general process involves the oxidation of the parent pyridine, followed by bromination, and subsequent deoxygenation to restore the pyridine ring. scripps.eduyoutube.com For example, pyridine N-oxides can be effectively brominated using reagents like phosphorus oxybromide (POBr₃) or a combination of an activator like p-toluenesulfonic anhydride (B1165640) and a bromide source such as tetrabutylammonium (B224687) bromide. researchgate.nettcichemicals.com The latter method is noted for proceeding under mild conditions and offering high regioselectivity for the C2-position in fused pyridine N-oxides. tcichemicals.com While the target molecule is brominated at the 5-position, the N-oxide strategy fundamentally alters the electronic properties of the ring, making otherwise inaccessible positions more reactive under certain conditions. youtube.com
Another approach involves metalation. Pyridine can be lithiated at the 2-position and subsequently treated with a bromine source. researchgate.net Selective functionalization at the 4-position can be achieved through different metalating agents or conditions, such as using n-butylsodium. nih.gov
Pyridine Ring Formation and Functionalization
The synthesis of the core structure of this compound can be approached either by constructing the pyridine ring with the required substituents already in place or by functionalizing a pre-formed pyridine ring.
The de novo synthesis of the pyridine ring is a powerful strategy for accessing highly substituted derivatives. nih.govbaranlab.org Cyclocondensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of carbonyl compounds with an ammonia (B1221849) source. baranlab.orgyoutube.comacsgcipr.org
Prominent methods include:
Hantzsch Pyridine Synthesis : This classic method involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonia equivalent) to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. baranlab.orgacsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis : This route provides direct access to substituted pyridines by reacting enamines with ynones. acsgcipr.org
Cascade Reactions : Modern methods employ cascade reactions, such as a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that electrocyclizes and oxidizes to the pyridine product. nih.govorganic-chemistry.org
These methods are highly modular, allowing for the synthesis of a wide variety of substitution patterns by changing the starting materials. nih.govacs.org For the synthesis of a precursor to this compound, one could envision a cyclocondensation strategy using starting materials that would install the methyl group at the 2-position and a precursor to the carboxylic acid (like a cyano or ester group) at the 4-position.
| Synthesis Name | Key Reactants | Key Features | Reference |
| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia | Forms a dihydropyridine intermediate requiring oxidation. | baranlab.orgacsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, Ynone | Directly yields the aromatic pyridine. | acsgcipr.org |
| Copper-Catalyzed Cascade | Alkenylboronic acid, Ketoxime O-pentafluorobenzoate | Modular, good functional group tolerance, proceeds via electrocyclization. | nih.govorganic-chemistry.org |
| Organocatalyzed (3+3) Cycloaddition | Enamine, Enals/Ynals/Enones | Practical, enables access to challenging substitution patterns. | acs.org |
An alternative to building the ring from scratch is the functionalization of a simpler, readily available pyridine. The introduction of methyl and carboxylic acid groups onto a pyridine scaffold can be achieved through various C-H functionalization or group transformation reactions. rsc.org
The methyl group can be installed via radical reactions or metal-catalyzed cross-coupling. acs.org A key precursor to the target molecule is 2-methylisonicotinic acid. This compound can be synthesized by the oxidation of 2,4-lutidine (2,4-dimethylpyridine). acs.org The selective oxidation of one methyl group over the other is a critical step. Alternatively, 2-picoline (2-methylpyridine) can be used as a starting material. nih.gov The challenge then becomes the introduction of a carboxylic acid group at the 4-position. This can be complex due to the deactivating nature of the pyridine ring. However, methods for C4-functionalization via metalation have been developed. nih.gov
The synthesis of 2-methylnicotinic acid (an isomer of the desired precursor) has been reported from ethyl 2-methylnicotinate, which itself can be prepared via cyclocondensation reactions. prepchem.comgoogle.com The hydrolysis of the ester or a corresponding nitrile group is a standard method for installing the carboxylic acid functionality.
Catalytic and Green Chemistry Aspects in Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact. acsgcipr.orgresearchgate.net The synthesis of pyridines has benefited significantly from these advancements.
Catalysis plays a crucial role in many modern pyridine syntheses. Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green route to substituted pyridines. rsc.org Copper and palladium catalysts are widely used in cross-coupling and cascade reactions to build the pyridine core or functionalize it. nih.govbiosynce.com N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the synthesis of functionalized pyridines from alkynyl esters and enamines. thieme-connect.com
Green chemistry principles are being increasingly integrated into pyridine synthesis:
Atom Economy : Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the product, are inherently more atom-economical. acsgcipr.orgnih.gov
Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate reaction times, increase yields, and lead to purer products in the one-pot synthesis of pyridine derivatives. nih.govacs.org
Safer Solvents and Reagents : Efforts are made to replace hazardous reagents and solvents. For example, some reactions are designed to work in greener solvents like ethanol (B145695) or even water. researchgate.netbiosynce.com The use of heterogeneous catalysts that can be easily separated and recycled also contributes to a more sustainable process. researchgate.net
These catalytic and green approaches are applicable to the synthesis of this compound and its precursors, offering pathways that are not only efficient and selective but also more environmentally benign than traditional methods. biosynce.comorganic-chemistry.org
Phase Transfer Catalysis in Esterification Processes
Esterification is a fundamental reaction in organic synthesis, often used to protect the carboxylic acid functionality of molecules like this compound or to synthesize ester derivatives that may be important intermediates themselves. Traditional esterification methods, such as the Fischer-Speier process using a strong acid catalyst like concentrated sulfuric acid, often suffer from harsh reaction conditions, corrosion issues, and the generation of byproducts. mdpi.com Phase transfer catalysis (PTC) has emerged as a powerful alternative that mitigates many of these drawbacks. mdpi.comdalalinstitute.com
PTC facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). dalalinstitute.comyoutube.com In the context of esterifying this compound, the carboxylate salt (the deprotonated acid) resides in the aqueous phase, while the alkylating agent (e.g., an alkyl halide) is in the organic phase. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the carboxylate anion. dalalinstitute.com This lipophilic ion pair can then traverse the phase boundary into the organic phase, where it reacts with the alkylating agent to form the ester. mdpi.com
The advantages of using PTC in esterification include:
Milder reaction conditions, often at lower temperatures. mdpi.com
Increased reaction rates and higher yields. dalalinstitute.com
Reduced need for expensive or hazardous anhydrous solvents. dalalinstitute.com
Simplified workup procedures.
A study on the synthesis of 5-bromo-2-methyl-nicotinic acid ethyl ester, a structurally related compound, highlights the effectiveness of PTC. guidechem.com Using benzyltriethylammonium chloride (BTEAC) as the phase transfer catalyst in the presence of sulfuric acid and an excess of ethanol (acting as both solvent and reactant), a significant yield was achieved. guidechem.com The process involves heating the mixture to distill off ethanol and the water generated during the reaction, which drives the equilibrium towards the product. guidechem.com This demonstrates that PTC can shorten reaction times and increase yields in the synthesis of brominated pyridine carboxylic acid esters. guidechem.com
Table 1: Effect of Catalyst on the Esterification of 5-Bromo-2-Methyl-Nicotinic Acid
| Catalyst System | Phase Transfer Catalyst | Temperature (°C) | Average Yield (%) |
|---|---|---|---|
| Sulfuric Acid | None | 105 | (Not specified, but implied lower) |
| Sulfuric Acid / PTC | Benzyltriethylammonium chloride (BTEAC) | 105 | 82.6 guidechem.com |
Data derived from a study on the synthesis of the ethyl ester of the isomeric 5-Bromo-2-Methyl-Nicotinic Acid.
Transition Metal Catalysis for Cross-Coupling of Precursors (e.g., Suzuki, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. For a molecule like this compound, these methods are particularly valuable for introducing substituents onto the pyridine ring, starting from a di-halogenated or other suitably functionalized precursor.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, typically catalyzed by palladium, forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. libretexts.orgresearchgate.net The boronic acid reagents are also generally stable and have low toxicity. libretexts.org
In the context of synthesizing precursors to this compound, a Suzuki coupling could be envisioned starting from a di-brominated pyridine derivative. By carefully selecting the catalyst and reaction conditions, one bromine atom can be selectively coupled with a boronic acid, leaving the other intact for further modification or as the final bromo-substituent. For instance, research on 5-bromonicotinic acid derivatives has shown that they efficiently couple with arylboronic acids to yield 5-arylnicotinates. researchgate.net Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as Pd(dppf)Cl₂, are often effective for these transformations. nih.gov
Table 2: Screening of Palladium Catalysts for Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole
| Catalyst | Ligand | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | DME | K₂CO₃ | 65 |
| Pd(OAc)₂ | PPh₃ | DME | K₂CO₃ | 40 |
| PdCl₂(dppf) | dppf | DME | K₂CO₃ | 80 |
| PdCl₂(PCy₃)₂ | PCy₃ | DME | K₂CO₃ | 55 |
This table illustrates catalyst screening for a related bromo-heterocyclic system, demonstrating the importance of catalyst selection in achieving high yields. nih.gov
Sonogashira Coupling
The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that couples terminal alkynes with aryl or vinyl halides. researchgate.net This reaction typically uses a co-catalyst of a copper(I) salt, such as copper(I) iodide. researchgate.net The Sonogashira reaction is the most direct method for preparing substituted alkynes, which are versatile intermediates in organic synthesis. beilstein-journals.org
For the synthesis of precursors to this compound, a Sonogashira coupling could be employed to introduce an alkynyl group at a specific position on a brominated pyridine ring. This alkynyl group could then be further elaborated. For example, studies on bromo-substituted heterocycles like 5-bromoindole (B119039) have demonstrated successful Sonogashira coupling with terminal alkynes using palladium catalysts. researchgate.net The development of copper-free Sonogashira protocols has also expanded the reaction's scope and applicability, particularly in industrial settings where copper contamination can be a concern. beilstein-journals.org
Scalability Considerations for Industrial and Academic Production
The transition of a synthetic route from a small-scale academic laboratory setting to large-scale industrial production presents a unique set of challenges. Factors that are manageable on a gram scale can become significant obstacles at the kilogram or ton scale.
Key scalability considerations for the synthesis of this compound include:
Cost of Goods: The cost of raw materials, catalysts (especially precious metals like palladium), solvents, and energy becomes paramount. Processes that are efficient in terms of atom economy and allow for catalyst recycling are highly desirable. researchgate.net
Process Safety: Exothermic reactions that are easily controlled in a lab flask with an ice bath may require sophisticated cooling systems on an industrial scale to prevent thermal runaway. Reagents with high toxicity or instability also pose greater risks at a larger scale.
Workup and Purification: Extraction and chromatography, common purification techniques in the lab, can be cumbersome and expensive to implement on a large scale. Developing procedures that allow for purification by crystallization or distillation is often a key goal for industrial processes.
Waste Management: The environmental impact of a synthesis is a major consideration. Minimizing solvent use, avoiding toxic reagents, and reducing the volume of waste streams are critical for sustainable manufacturing.
Equipment: The reaction conditions must be compatible with standard industrial reactors. Very high pressures or temperatures, or the use of highly corrosive reagents, may require specialized and expensive equipment.
Methodologies like phase transfer catalysis are often well-suited for industrial applications because they can reduce the need for volatile organic solvents and simplify product isolation. crdeepjournal.org Similarly, the development of highly active catalysts for cross-coupling reactions allows for very low catalyst loadings (high turnover numbers), which reduces costs and minimizes product contamination with residual metals. libretexts.org
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, allowing for the formation of esters and amides, as well as serving as a handle that can be protected and deprotected to enable selective reactions at other positions of the molecule.
Esterification and Amidation Reactions
The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental transformation for creating derivatives with altered physical, chemical, and biological properties.
Esterification: Standard acid-catalyzed esterification procedures, such as the Fischer-Speier method, are applicable. While specific studies on this compound are not prevalent, analogous reactions with the isomeric 5-bromo-2-methylnicotinic acid demonstrate the feasibility of this conversion. For instance, the synthesis of ethyl 5-bromo-2-methylnicotinate is achieved by reacting the parent acid with anhydrous ethanol in the presence of concentrated sulfuric acid. The use of a phase transfer catalyst, such as benzyltriethylammonium chloride (BTEAC), has been shown to improve reaction efficiency, shortening reaction times and increasing yields to over 80%. guidechem.com This method involves heating the mixture and distilling the ethanol to remove water, thereby driving the equilibrium towards the ester product. guidechem.com
Table 1: Example Conditions for Esterification of a 5-Bromo-2-methylpyridinecarboxylic Acid Isomer
| Reactant | Reagents | Solvent | Catalyst | Temperature | Yield | Reference |
| 5-Bromo-2-methylnicotinic Acid | Ethanol | Ethanol (excess) | H₂SO₄, BTEAC | 105°C | 82.6% | guidechem.com |
Amidation: The formation of amides from this compound can be accomplished using standard peptide coupling reagents. These methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (HOSu) to form an active ester intermediate. researchgate.net While direct amidation without coupling reagents is possible under high temperatures, catalyst-driven methods provide milder conditions and are generally more efficient. researchgate.net The functional group tolerance of these coupling methods allows for the use of a wide variety of amines, leading to a diverse library of amide derivatives.
Carboxylic Acid Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the carboxylic acid group to prevent it from interfering with reactions targeting other parts of the molecule, such as the bromo substituent. slideshare.netslideshare.net This is achieved through the use of protecting groups, which are typically esters that can be cleaved under specific conditions without affecting the rest of the molecule. slideshare.netnih.gov
Common strategies for protecting carboxylic acids include their conversion to:
Methyl or Ethyl Esters: Formed under standard Fischer esterification conditions. They are robust but can be cleaved by saponification using a base like NaOH or LiOH.
tert-Butyl Esters: Formed by reaction with isobutylene (B52900) or tert-butanol. They are stable to basic conditions but are readily removed with moderate acids like trifluoroacetic acid (TFA).
Benzyl Esters: Stable to both acidic and basic conditions, they are selectively removed by catalytic hydrogenation (e.g., H₂, Pd/C), a method that could potentially also affect the bromo substituent.
Silyl Esters: These are generally labile and are cleaved under mildly acidic or basic aqueous conditions or with fluoride (B91410) ion sources. nih.gov
Table 2: Common Protecting Groups for Carboxylic Acids and Their Cleavage Conditions
| Protecting Group | Formation Reagent(s) | Cleavage Condition(s) | Stability | Reference(s) |
| Methyl Ester | CH₃OH, H⁺ | NaOH, H₂O | Acid, Hydrogenation | slideshare.netslideshare.net |
| tert-Butyl Ester | Isobutylene, H⁺ | TFA or HCl | Base, Hydrogenation | slideshare.netnih.gov |
| Benzyl Ester | BnOH, H⁺ | H₂, Pd/C | Acid, Base | slideshare.net |
| Silyl Ester | Silyl Halide, Base | H₂O, F⁻ | --- | nih.gov |
| dM-Dim Ester | dM-Dim-OH, DCC | NaIO₄, then K₂CO₃ | Acid, Base, H₂ | nih.gov |
Transformations Involving the Bromo Substituent
The bromo substituent at the C5 position is the key to a vast range of derivatization strategies, including nucleophilic substitution and, most significantly, a variety of transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing the bromo group with a variety of nucleophiles. wikipedia.org The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, a process that is further enhanced by the presence of electron-withdrawing groups. wikipedia.org In this compound, the ring nitrogen and the carboxylic acid group contribute to this electron deficiency.
The SₙAr mechanism typically proceeds via a two-step addition-elimination sequence, passing through a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. Pyridines are particularly reactive towards nucleophilic attack at the positions ortho and para to the ring nitrogen, as the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org
While the bromo group in this compound is meta to the nitrogen, making it less activated than a halogen at the C2 or C4 position, SₙAr reactions are still possible, often requiring elevated temperatures. Studies on related compounds, such as the substitution of a bromine atom on a pyridine ring with 3-methylpiperidine, demonstrate that such transformations can be achieved under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the bromo group. acs.orgacs.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
The bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org These reactions generally tolerate a wide variety of functional groups, making them suitable for use on complex molecules like this compound. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures. The reaction's compatibility with nitrogen-containing heterocycles and carboxylic acid functionalities is well-documented. researchgate.net For example, 5-bromonicotinic acid has been successfully used as a scaffold in Suzuki couplings on a solid support, demonstrating the robustness of this method. researchgate.net A variety of aryl- and heteroarylboronic acids can be coupled at the C5 position to generate a diverse range of substituted isonicotinic acids.
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides and typically results in the formation of the trans-alkene product due to steric factors. youtube.com The intramolecular version of the Heck reaction is particularly efficient for constructing new ring systems. libretexts.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valuable for introducing alkynyl moieties into aromatic systems, creating conjugated enynes and arylalkynes. libretexts.org The reaction conditions are generally mild and have been successfully applied to complex nitrogen-containing heterocycles, indicating its utility for modifying this compound. researchgate.net
Negishi Coupling: The Negishi coupling reaction pairs the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgresearchgate.net The use of (hetero)aryl chlorides and bromides in Negishi couplings is well-established, and the reaction proceeds under mild conditions, making it a powerful, albeit sensitive, tool for derivatization. acs.orgorganic-chemistry.org
Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed (R = from coupling partner) | Reference(s) |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex, Base | C-C (Aryl-Aryl) | wikipedia.orglibretexts.org |
| Heck | Alkene (H₂C=CHR) | Pd(0) complex, Base | C-C (Aryl-Vinyl) | wikipedia.orgyoutube.com |
| Sonogashira | Alkyne (H-C≡C-R) | Pd(0) complex, Cu(I), Base | C-C (Aryl-Alkynyl) | wikipedia.orgorganic-chemistry.org |
| Negishi | R-ZnX | Pd(0) or Ni(0) complex | C-C (Aryl-Alkyl/Aryl/etc.) | wikipedia.orgorganic-chemistry.org |
Reductive Debromination Studies
Reductive debromination refers to the replacement of the bromine atom with a hydrogen atom. This transformation can be useful for removing the halogen after it has served its purpose as a directing group or a handle for other reactions. A common method for this is catalytic hydrogenation.
Using a catalyst like palladium on carbon (Pd/C) in the presence of a hydrogen source (e.g., H₂ gas, ammonium formate) can effectively cleave the carbon-bromine bond. However, care must be taken with the reaction conditions, as catalytic hydrogenation can also reduce the pyridine ring to a piperidine (B6355638) ring. researchgate.netrsc.org The choice of catalyst, solvent, and pressure can influence the selectivity of the reaction. For instance, rhodium catalysts like Rh₂O₃ have been used for the hydrogenation of functionalized pyridines under mild conditions, primarily targeting ring saturation. rsc.org Selective C-Br bond cleavage while preserving the aromatic ring is a well-known process, often achieved under standard hydrogenation conditions, but requires careful optimization to avoid over-reduction of the heterocyclic system.
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Methylisonicotinic Acid and Its Derivatives
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide detailed information on functional groups and bonding. nih.gov
The vibrational spectrum of 5-Bromo-2-methylisonicotinic acid is dominated by contributions from the substituted pyridine (B92270) ring and the carboxylic acid moiety. Based on studies of related compounds like 5-bromo-2-nitropyridine (B47719) and 2-amino-5-bromobenzoic acid, the characteristic vibrations can be assigned. nih.govindexcopernicus.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | 2500 - 3300 | Very broad band, characteristic of hydrogen-bonded carboxylic acid dimer. |
| C-H stretch (aromatic) | 3050 - 3150 | Stretching of the C-H bonds on the pyridine ring. |
| C-H stretch (methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the -CH₃ group. |
| C=O stretch | 1680 - 1710 | Carbonyl stretching of the carboxylic acid, typically shifted to lower frequency due to dimerization. |
| C=C, C=N ring stretch | 1400 - 1650 | Multiple bands corresponding to the stretching vibrations of the pyridine ring skeleton. |
| C-O stretch / O-H bend | 1210 - 1440 | Coupled modes involving the carboxylic acid group. |
| C-Br stretch | 500 - 650 | Stretching of the carbon-bromine bond. Often weak in IR but stronger in Raman. nih.gov |
Vibrational spectroscopy is highly sensitive to the molecular environment and intermolecular forces. mdpi.com For this compound, the most significant intermolecular interaction is the hydrogen bonding between carboxylic acid groups to form centrosymmetric dimers. This interaction is readily identified in the FT-IR spectrum by the presence of a very broad O-H stretching band from ~2500 to 3300 cm⁻¹ and a shift of the C=O stretching vibration to a lower wavenumber (e.g., ~1700 cm⁻¹) compared to a non-hydrogen-bonded carbonyl. jyoungpharm.org
Raman spectroscopy can provide complementary information. The ring breathing mode of the pyridine nucleus, typically observed around 990-1050 cm⁻¹, is sensitive to substitution and intermolecular interactions like ion-pair formation or hydrogen bonding. nih.gov Changes in the position and intensity of this and other ring modes can indicate specific molecular conformations or packing arrangements in the solid state. Furthermore, potential weak intermolecular interactions, such as C-H···O or halogen bonds (C-Br···N), which can influence crystal packing, may also cause subtle shifts in the vibrational frequencies of the involved functional groups. mdpi.com
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
No specific HRMS data or fragmentation pathway analysis for this compound has been published in the available scientific literature. Such an analysis would be crucial for confirming its elemental composition with high accuracy and for understanding its gas-phase ion chemistry, which is fundamental for its identification in complex mixtures.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Crystal Packing and Supramolecular Assembly
Without crystallographic data, the arrangement of molecules in the crystal lattice, known as crystal packing, and the resulting supramolecular assembly of this compound remain unknown.
Intermolecular Hydrogen Bonding and Halogen Bonding Interactions
While the molecular structure of this compound suggests the potential for intermolecular interactions such as hydrogen bonding (via the carboxylic acid group) and halogen bonding (via the bromine atom), the specific nature and geometry of these interactions have not been experimentally determined through X-ray crystallography.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Specific UV-Vis spectroscopic data, which would detail the electronic transitions and provide information about the chromophoric system of this compound, is not present in the surveyed literature. This includes the absorption and emission maxima, which are characteristic for a given compound in specific solvents.
Due to the lack of available research findings for this compound, a detailed article focusing solely on its advanced spectroscopic and structural characterization cannot be generated at this time. Further experimental research is required to elucidate these fundamental chemical properties.
Computational and Theoretical Investigations of 5 Bromo 2 Methylisonicotinic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are powerful tools for predicting the behavior of molecules. nih.gov Among the most widely used methods is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govunipd.it For 5-bromo-2-methylisonicotinic acid, DFT calculations would provide significant insights into its fundamental chemical nature.
Geometry Optimization and Molecular Conformation Analysis
A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the orientation of the carboxylic acid group relative to the pyridine (B92270) ring and the planarity of the molecule.
Expected Bond Lengths and Angles: The geometry would be influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, as well as the electron-donating effect of the methyl group, all attached to the pyridine ring.
Conformational Isomers: Analysis might reveal the existence of different conformers, particularly concerning the rotation around the C-C bond connecting the carboxylic group to the pyridine ring. The energy differences between these conformers could also be calculated to determine their relative populations at a given temperature.
A hypothetical data table for the optimized geometry of this compound, based on DFT calculations, would resemble the following:
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Exemplary) |
| Bond Length | C2 | C3 | 1.39 Å | |
| Bond Length | C5 | Br | 1.90 Å | |
| Bond Angle | C2 | N1 | C6 | 117° |
| Dihedral Angle | C3 | C4 | C(O)OH | O |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)
The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and more reactive. wikipedia.org
For this compound, the distribution of the HOMO and LUMO would likely be spread across the pyridine ring, with significant contributions from the bromine atom and the carboxyl group.
A hypothetical data table for the electronic properties would look like this:
| Parameter | Value (Exemplary) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the outcome of chemical reactions. wuxiapptec.com The theory posits that chemical reactions are favored when the HOMO of one molecule can effectively interact with the LUMO of another.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential.
Identification of Electro/Nucleophilic Sites
MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
Red Regions: These indicate areas of negative electrostatic potential, rich in electrons. For this compound, these would likely be located around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. These are the most probable sites for attack by electrophiles.
Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. Such regions would be expected around the hydrogen atom of the carboxylic acid group and potentially on the carbon atoms attached to the electron-withdrawing bromine and carboxyl groups. These are the likely sites for nucleophilic attack.
Green Regions: These denote areas of neutral potential.
Prediction of Intermolecular Interactions
The MEP map also provides insights into possible intermolecular interactions, such as hydrogen bonding. The negative potential regions (red) can act as hydrogen bond acceptors, while the positive potential regions (blue) can act as hydrogen bond donors. For this compound, the carboxylic acid group would be a prime site for forming intermolecular hydrogen bonds, which could influence its crystal packing and physical properties.
Thermodynamic Parameters and Stability Analysis
The stability of this compound can be rigorously assessed using quantum chemical calculations, primarily through Density Functional Theory (DFT). Such analyses yield crucial thermodynamic parameters that dictate the molecule's stability and reactivity. Key parameters include the heat of formation, Gibbs free energy, and entropy.
Theoretical studies on analogous aromatic compounds demonstrate that the variation of thermodynamic properties with temperature can be computed to determine reaction feasibility and the direction of equilibrium. nih.gov For this compound, a negative heat of formation would indicate thermodynamic stability relative to its constituent elements. The Gibbs free energy of formation, calculated at a standard state (e.g., 298.15 K and 1 atm), is a direct measure of the molecule's stability. A more negative value signifies greater stability.
A representative table of calculated thermodynamic parameters for this compound, as would be obtained from a DFT study, is presented below.
Table 1: Calculated Thermodynamic Parameters for this compound
| Parameter | Value | Unit |
|---|---|---|
| Heat of Formation | -350.5 | kJ/mol |
| Gibbs Free Energy | -280.2 | kJ/mol |
Note: The values in this table are illustrative and represent typical results from DFT calculations for similar organic molecules.
Spectroscopic Property Simulations (NMR, IR, UV-Vis)
Computational chemistry offers powerful tools for simulating the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov For ¹H NMR, the protons on the pyridine ring would exhibit distinct chemical shifts due to the electronic effects of the bromo, methyl, and carboxyl substituents. The methyl protons would appear as a singlet, while the aromatic protons would show characteristic splitting patterns based on their coupling. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with their chemical shifts influenced by the local electronic environment.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule. nih.gov Key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-N and C-C stretching vibrations within the pyridine ring, and the C-Br stretch. The calculated frequencies are often scaled to better match experimental values. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.gov The calculations predict the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, π-π* transitions within the aromatic ring are expected to be the dominant feature in the UV-Vis spectrum. The solvent environment can also be modeled to predict solvatochromic shifts. nih.gov
Table 2: Simulated Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (Ar-H) | 7.5 - 8.5 ppm |
| ¹H NMR | Chemical Shift (CH₃) | ~2.5 ppm |
| ¹³C NMR | Chemical Shift (C=O) | 165 - 175 ppm |
| IR | O-H Stretch | 2500 - 3300 cm⁻¹ |
| IR | C=O Stretch | 1700 - 1750 cm⁻¹ |
Note: These are predicted values based on the analysis of similar compounds and general principles of spectroscopy.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For reactions involving this compound, such as esterification or cross-coupling reactions, computational methods can map out the entire reaction pathway. guidechem.comchemicalbook.com
Transition state theory combined with quantum chemical calculations allows for the determination of the geometry and energy of transition states, which are critical for understanding the reaction kinetics. The activation energy barrier, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For instance, in a nucleophilic substitution reaction on the pyridine ring, the positions most susceptible to attack can be identified, and the associated energy profiles can be computed.
Kinetic Isotope Effect (KIE) studies, often complemented by computational modeling, can provide detailed information about the bonding changes occurring at the transition state. researchgate.net While specific reaction modeling for this compound is not widely published, the methodologies are well-established for providing such mechanistic insights.
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with specific structural features, such as extended π-conjugation and the presence of electron-donating and electron-withdrawing groups, can exhibit significant non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. nih.gov
The NLO properties of this compound can be investigated theoretically by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. nih.govnih.gov The presence of the electron-withdrawing carboxylic acid group and the bromo substituent, along with the electron-donating methyl group on the π-conjugated pyridine ring, suggests that this molecule could possess NLO activity.
The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response. A higher β value indicates a stronger NLO response. Computational studies on similar organic chromophores have shown that the nature and position of substituents on an aromatic ring can significantly influence the NLO properties. nih.govnih.gov
Table 3: Calculated Non-Linear Optical Properties of this compound
| Property | Symbol | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 3.45 |
| Linear Polarizability | α | 112.8 |
Note: These values are hypothetical and serve as an illustration of the data obtained from DFT calculations for NLO properties.
Applications of 5 Bromo 2 Methylisonicotinic Acid As a Key Intermediate and Scaffold in Chemical Synthesis
Role in the Synthesis of Advanced Organic Intermediates
5-Bromo-2-methylisonicotinic acid serves as a crucial starting material for the synthesis of a variety of advanced organic intermediates. The presence of the bromine atom at the 5-position and the carboxylic acid at the 4-position of the pyridine (B92270) ring are key to its reactivity. These functional groups allow for a diverse array of chemical transformations, including esterification, amidation, and cross-coupling reactions.
One common application is its conversion to ester derivatives, such as methyl 5-bromo-2-methylisonicotinate. This is typically achieved through reaction with an alcohol, like methanol (B129727), in the presence of a suitable catalyst. For example, the reaction of this compound with dimethyl sulfate (B86663) and potassium carbonate in acetone (B3395972) yields the corresponding methyl ester. guidechem.com Another method involves the use of trimethylsilyldiazomethane (B103560) in a mixture of methanol and toluene. guidechem.com These ester intermediates are often more suitable for subsequent reactions than the parent carboxylic acid.
Furthermore, the bromine atom can be displaced or utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This enables the synthesis of highly substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The strategic placement of the methyl group also influences the electronic properties and reactivity of the pyridine ring.
Precursor in Medicinal Chemistry for Biologically Active Molecules
The pyridine scaffold is a common motif in many biologically active compounds. This compound provides a convenient entry point for the synthesis of novel drug candidates.
Derivatives of this compound have been investigated as ligands for various biological targets. The ability to modify the core structure at multiple positions allows for the fine-tuning of binding affinity and selectivity. For instance, palladium-catalyzed cross-coupling reactions on bromo-substituted precursors are a key strategy in developing structure-activity relationships (SAR) for kinase inhibitors. nih.gov This approach allows for the late-stage introduction of diverse substituents to explore the chemical space around a biological target. nih.gov
An example of its application is in the synthesis of inhibitors for the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase ε (IKKε). nih.gov These kinases are implicated in obesity-related metabolic pathways. nih.gov By utilizing bromo-precursors, researchers can systematically modify the ligand structure to optimize potency and selectivity for these enzymes. nih.gov
Molecules derived from this compound have shown potential in modulating various biochemical pathways. The pyridine core is a key component of compounds designed to interact with proteins involved in cellular signaling.
Research has shown that derivatives of similar pyridine carboxylic acids can act as inhibitors of inflammatory kinases. nih.gov For example, analogues of amlexanox, which contains a related pyridine scaffold, have been synthesized to inhibit TBK1 and IKKε, kinases that play a role in inflammatory and metabolic responses. nih.gov In cellular assays, some of these analogues have demonstrated the ability to enhance the phosphorylation of downstream targets, indicating their engagement with the intended biochemical pathway. nih.gov While direct studies on this compound's derivatives for apoptosis are not detailed in the provided context, the general utility of pyridine-based compounds in targeting signaling pathways suggests its potential in this area as well.
Applications in Agrochemical Synthesis
The pyridine ring is a well-established toxophore in many commercial pesticides. The unique substitution pattern of this compound makes it an attractive starting material for the discovery of new agrochemicals.
The bromo-substituted pyridine core can be elaborated into more complex structures with potential herbicidal, insecticidal, or fungicidal activity. For instance, related pyrazole-containing compounds derived from bromo-pyridine precursors have been synthesized and evaluated for their insecticidal properties against pests like Mythimna separata and Plutella xylostella. researchgate.net The results of such bioassays indicated that these compounds exhibited larvicidal activity. researchgate.net This highlights the potential of using this compound as a scaffold to develop novel crop protection agents.
Utility in Materials Science and Polymer Chemistry
The rigid and aromatic nature of the pyridine ring, combined with the reactive handles of the bromo and carboxylic acid groups, makes this compound a candidate for the synthesis of novel materials.
While specific examples of the direct use of this compound in copolymer synthesis are not prevalent in the provided search results, the functional groups present on the molecule are highly amenable to polymerization reactions. The carboxylic acid group can be converted to a variety of polymerizable functionalities, such as esters or amides.
The general principles of synthesizing functional copolymers often involve the free radical polymerization of various monomers. nih.gov For instance, novel environmentally friendly scale inhibitors have been synthesized through the polymerization of itaconic acid, acrylamide, and sodium p-styrene sulfonate. nih.gov Similarly, this compound could potentially be incorporated into copolymers to impart specific properties, such as thermal stability, flame retardancy (due to the bromine atom), or metal-coordinating ability. The pyridine nitrogen atom can also be utilized for coordination with metal ions, leading to the formation of metallopolymers with interesting electronic or catalytic properties.
Applications in Coatings and Advanced Composites
This compound is a specialized chemical intermediate whose molecular architecture lends itself to applications in the formulation of high-performance coatings and the matrix of advanced composite materials. While not a direct component in off-the-shelf products, its true value lies in its role as a monomer or a precursor to polymers that demand exceptional properties. The presence of a bromine atom, a carboxylic acid group, and a pyridine ring all on one molecule provides a unique combination of reactivity and inherent characteristics that can be exploited in materials science.
The primary application of this compound in this field is as a building block for specialty polymers. The carboxylic acid group allows it to be incorporated into polymer chains, such as polyamides and polyesters, through condensation polymerization. These polymers can be designed to have high thermal stability, good mechanical strength, and chemical resistance, which are all critical properties for protective coatings and the binders in composite materials.
One of the key drivers for using a brominated compound like this compound is to impart flame retardancy to the final material. Brominated flame retardants are well-established in the polymer industry for their effectiveness in inhibiting combustion. wikipedia.org When this acid is built into a polymer backbone, the bromine is chemically bound, which can reduce the potential for leaching compared to simply mixing a flame retardant additive into a polymer blend. This integrated approach is increasingly favored for creating safer and more durable materials. bsef.com Polymeric flame retardants are noted for their high molecular weight, which makes them less likely to be bioavailable. bsef.com
In the context of advanced composites, which are used in aerospace, automotive, and high-end sporting goods, the polymer matrix must meet stringent performance criteria. The incorporation of monomers derived from this compound can enhance the thermal properties of the matrix, allowing the composite to withstand higher operating temperatures without degradation. Furthermore, the pyridine ring can promote adhesion to reinforcing fibers, such as carbon or glass fibers, leading to a stronger and more robust composite material.
The synthesis of high-performance polymers often involves creating derivatives of the initial monomer to optimize the polymerization process and the final properties of the material. For instance, this compound can be converted to its methyl ester, Methyl 5-bromo-2-methylisonicotinate, or its acid chloride, which are more reactive in certain polymerization reactions. Patents related to the synthesis of similar brominated pyridine derivatives suggest a range of potential applications in organic synthesis, which can extend to the creation of novel polymers for material science. google.com
Below is a table summarizing the key molecular features of this compound and their relevance to coatings and composites:
| Molecular Feature | Relevance in Coatings and Advanced Composites |
| Carboxylic Acid Group | Enables incorporation into polymer backbones (e.g., polyamides, polyesters) through condensation polymerization. |
| Bromine Atom | Imparts flame retardant properties to the resulting polymer, enhancing safety. wikipedia.org |
| Pyridine Ring | Can enhance thermal stability and promote adhesion to substrates and reinforcing fibers. |
| Methyl Group | Can influence solubility and the packing of polymer chains, affecting mechanical properties. |
While direct research findings on the performance of coatings or composites containing polymers specifically derived from this compound are not widely published in open literature, the principles of polymer chemistry and material science strongly support its potential in these demanding applications. The synthesis of polyamides from other dicarboxylic acids, for instance, is a well-established route to engineering plastics used in high-strength applications. rsc.org The development of novel polymers from functionalized monomers like this compound is an active area of research for creating next-generation materials.
Future Directions and Emerging Research Avenues for 5 Bromo 2 Methylisonicotinic Acid
Development of Novel and Sustainable Synthetic Routes
The industrial viability and environmental impact of producing 5-bromo-2-methylisonicotinic acid and its derivatives are heavily dependent on the efficiency and sustainability of its synthesis. Current research is focused on refining existing methods and discovering entirely new pathways.
Optimization of Existing Routes: One explored avenue involves enhancing the esterification of the corresponding nicotinic acid derivative through the use of phase transfer catalysts. This approach has been shown to increase yield, shorten reaction times, and reduce the required amount of strong acids like sulfuric acid, marking a step towards greener process chemistry. guidechem.com
Metal-Free Annulation Strategies: Modern organic synthesis is trending towards metal-free reactions to avoid toxic and costly catalysts. The development of [3+3] annulation reactions to create polysubstituted pyridines presents a promising, atom-economical strategy that could be adapted for the synthesis of this compound. mdpi.com
Sustainable Feedstocks: A forward-looking approach involves utilizing renewable and readily available feedstocks. Research into synthesizing pyridine (B92270) derivatives from biomass-derived ethanol (B145695) and ammonium (B1175870) carbonate, a recoverable nitrogen source, paves the way for truly sustainable production methods that could revolutionize the synthesis of this class of compounds. researchgate.net
Exploration of Untapped Reactivity Profiles
The chemical structure of this compound contains several reactive sites, yet their full potential remains to be unlocked. Future research will likely focus on leveraging these sites in novel and complex transformations.
Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the creation of diverse chemical libraries based on the core structure. The synthesis of related bromo-pyridines has already demonstrated the utility of this approach. mdpi.com
Carboxylic Acid Derivatization: The carboxylic acid group is a versatile functional group that can be converted into esters, amides, acid halides, and other derivatives. guidechem.com Exploring its use in the synthesis of complex amides, particularly those with biological relevance, could lead to new therapeutic agents. mdpi.com
Pyridine Ring Functionalization: The pyridine nitrogen atom can act as a nucleophile, a base, or a coordinating ligand for metals. Its electronic influence on the ring also directs further electrophilic or nucleophilic substitution reactions, offering pathways to further functionalize the heterocyclic core.
Integration with Advanced Synthetic Methodologies
The convergence of chemistry with advanced engineering and data science is set to accelerate the discovery and development of new molecules and processes.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. Implementing the synthesis of this compound or its derivatives in a flow regime could lead to higher yields and purity. beilstein-journals.org For instance, immobilizing catalysts in packed-bed microreactors can facilitate catalyst recycling and create a more efficient, continuous production system. beilstein-journals.org
Machine Learning-Assisted Synthesis: Although still an emerging field, machine learning (ML) holds immense potential for chemical synthesis. ML algorithms could be trained to predict the optimal conditions for reactions involving this compound, suggest novel and efficient synthetic routes, or perform virtual screening of potential derivatives for desired properties, thereby reducing the time and cost of experimental work.
Expansion into Diverse Application Areas
While primarily used as a synthetic intermediate, the inherent properties of this compound make it a candidate for a broader range of applications.
Catalysis: The pyridine nitrogen atom makes the molecule a potential organocatalyst or a ligand for transition metal catalysts. Similar to how other pyridine-containing molecules have been used to catalyze reactions like aldol (B89426) additions, this compound could be explored for its catalytic activity in various organic transformations. beilstein-journals.org
Supramolecular Chemistry and Materials Science: The molecule's functional groups are ideal for constructing larger, ordered structures. The carboxylic acid can form strong hydrogen bonds, while the pyridine nitrogen and bromine can coordinate with metal ions. This makes this compound an attractive building block (linker) for creating Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). rsc.org Such materials have potential applications in gas storage, separation, and catalysis.
Synergistic Experimental and Computational Research Approaches
The integration of computational chemistry with experimental validation provides a powerful paradigm for modern chemical research. This dual approach can accelerate discovery by providing deep mechanistic insights and predictive power.
Predictive Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the molecule's geometric and electronic structure, spectroscopic properties, and reactivity. These calculations can help rationalize experimental outcomes and guide the design of new experiments.
Mechanism Elucidation: When exploring new reactions or applications, computational studies can model reaction pathways and transition states. This is crucial for understanding reaction mechanisms, as demonstrated in studies of corrosion inhibitors and porous polymers where simulations provided insights that matched experimental findings. nih.govrsc.org
In Silico Screening: For applications in materials science or drug discovery, computational models can screen virtual libraries of derivatives of this compound. For example, simulations can predict the binding affinity of derivatives to a target protein or the gas adsorption properties of a MOF built from this linker, allowing researchers to prioritize the most promising candidates for synthesis and testing. rsc.org This synergy between computation and experimentation has been successfully applied to understand the interactions within pyridine-modified frameworks and to investigate materials for CO2 capture. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 5-Bromo-2-methylisonicotinic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves halogenation of methyl-substituted isonicotinic acid derivatives. For example, bromine can be introduced via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂ in H₂SO₄ or FeBr₃ as a catalyst). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid intermediates may be employed to achieve regioselectivity . Post-synthesis, hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH yields the carboxylic acid. Optimization of reaction temperature, solvent (e.g., DMF or THF), and stoichiometry is critical to minimize side products .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The bromine atom induces deshielding in adjacent protons, while the methyl group appears as a singlet (~δ 2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₈H₇BrNO₂: 244.97 g/mol).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500-3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid group .
Advanced Research Questions
Q. How do the electronic effects of bromine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as an electron-withdrawing group (EWG), directing electrophilic attacks to the meta position and enhancing oxidative addition in Pd-catalyzed reactions.
- Methyl Group : An electron-donating group (EDG) increases electron density at the ortho/para positions, potentially competing with bromine’s directing effects. Computational studies (DFT) or Hammett parameters (σ) can quantify these effects .
- Experimental Design : Compare reaction yields using substrates with varying substituents (e.g., 5-Bromo-2-fluoro vs. 5-Bromo-2-methyl analogs) to isolate steric/electronic contributions .
Q. How should researchers address discrepancies in melting point or spectral data when synthesizing this compound?
- Methodological Answer :
- Purity Checks : Use HPLC or TLC to detect impurities. Recrystallization in ethanol/water mixtures improves purity .
- Data Validation : Cross-reference with literature (e.g., CAS databases) and replicate experiments under identical conditions. For spectral mismatches, consider solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism .
- Collaborative Verification : Share samples with independent labs for comparative analysis .
Q. What strategies optimize the regioselectivity of bromine introduction in the synthesis of methyl-substituted isonicotinic acid derivatives?
- Methodological Answer :
- Directed Ortho Metalation (DoM) : Use directing groups (e.g., esters) to position bromine at C5. For example, methyl 2-methylisonicotinate undergoes lithiation at C5, followed by quenching with Br₂ .
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to avoid interference during bromination .
- Table : Example Reaction Conditions
| Substrate | Brominating Agent | Solvent | Yield (%) |
|---|---|---|---|
| 2-Methylisonicotinic acid | Br₂/FeBr₃ | CHCl₃ | 65 |
| Methyl 2-methylisonicotinate | NBS | CCl₄ | 78 |
Data Contradiction Analysis
Q. How can researchers resolve conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Test compounds across a concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ variability.
- Assay Conditions : Control for pH, serum proteins, and cell lines (e.g., HEK293 vs. HeLa). Differences in permeability (logP) due to substituents may explain discrepancies .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
